![molecular formula C28H30ClN5O4 B10854419 cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)

cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OTS193320 est un inhibiteur de petite molécule qui cible l'enzyme suppresseur de la variation 3-9 homologue 2 (SUV39H2), une méthyltransférase spécifique de la lysine histone. Cette enzyme est impliquée dans la méthylation de l'histone H3 à la lysine 9, qui joue un rôle crucial dans le maintien de la chromatine, la réparation de l'ADN et la carcinogénèse . OTS193320 a montré des résultats prometteurs dans des études précliniques, en particulier dans le contexte du traitement du cancer, en diminuant les niveaux globaux de triméthylation de la lysine 9 de l'histone H3 et en induisant la mort cellulaire par apoptose dans les cellules cancéreuses .

Méthodes De Préparation

OTS193320 est synthétisé par une série de réactions chimiques impliquant des composés de l'imidazo[1,2-a]pyridine . La voie de synthèse implique généralement la formation du noyau imidazo[1,2-a]pyridine, suivie d'une fonctionnalisation pour introduire des substituants spécifiques qui améliorent son activité inhibitrice contre SUV39H2 . Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés pour garantir un rendement élevé et une pureté élevée . Les méthodes de production industrielle d'OTS193320 impliqueraient probablement la mise à l'échelle de ces voies de synthèse tout en maintenant des mesures strictes de contrôle de la qualité pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

OTS193320 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec SUV39H2 . Le composé inhibe l'activité de méthyltransférase de SUV39H2, ce qui entraîne une réduction des niveaux de triméthylation de la lysine 9 de l'histone H3 . Cette inhibition déclenche la mort cellulaire par apoptose dans les cellules cancéreuses . Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques et les catalyseurs qui facilitent la formation du noyau imidazo[1,2-a]pyridine . Les principaux produits formés à partir de ces réactions sont les protéines histones déméthylées et les cellules cancéreuses apoptotiques .

Applications de la recherche scientifique

OTS193320 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il sert d'outil précieux pour étudier le rôle de la méthylation des histones dans la régulation des gènes et la dynamique de la chromatine . En biologie, il est utilisé pour étudier les mécanismes de réparation de l'ADN et de maintien de la chromatine . En médecine, OTS193320 a montré un potentiel en tant qu'agent anticancéreux, en particulier en association avec d'autres médicaments chimiothérapeutiques comme la doxorubicine . Le composé s'est avéré sensibiliser les cellules cancéreuses à la doxorubicine en réduisant les niveaux de H2AX phosphorylé, un marqueur des dommages à l'ADN . Dans l'industrie, OTS193320 pourrait être utilisé dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche pour la découverte de médicaments .

Mécanisme d'action

OTS193320 exerce ses effets en inhibant l'activité de méthyltransférase de SUV39H2 . Cette inhibition entraîne une diminution des niveaux globaux de triméthylation de la lysine 9 de l'histone H3, ce qui déclenche à son tour la mort cellulaire par apoptose dans les cellules cancéreuses . Les cibles moléculaires d'OTS193320 comprennent l'enzyme SUV39H2 et l'histone H3 . Les voies impliquées dans son mécanisme d'action comprennent la voie de réponse aux dommages à l'ADN, comme en témoigne la réduction des niveaux de H2AX phosphorylé .

Applications De Recherche Scientifique

OTS193320 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the role of histone methylation in gene regulation and chromatin dynamics . In biology, it is used to investigate the mechanisms of DNA repair and chromatin maintenance . In medicine, OTS193320 has shown potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs like doxorubicin . The compound has been shown to sensitize cancer cells to doxorubicin by reducing the levels of phosphorylated H2AX, a marker of DNA damage . In industry, OTS193320 could be used in the development of novel cancer therapies and as a research tool for drug discovery .

Mécanisme D'action

OTS193320 exerts its effects by inhibiting the methyltransferase activity of SUV39H2 . This inhibition leads to a decrease in global histone H3 lysine 9 tri-methylation levels, which in turn triggers apoptotic cell death in cancer cells . The molecular targets of OTS193320 include the SUV39H2 enzyme and histone H3 . The pathways involved in its mechanism of action include the DNA damage response pathway, as evidenced by the reduction in phosphorylated H2AX levels .

Comparaison Avec Des Composés Similaires

OTS193320 est unique parmi les inhibiteurs de SUV39H2 en raison de sa puissante activité inhibitrice et de sa capacité à induire la mort cellulaire par apoptose dans les cellules cancéreuses . Des composés similaires comprennent d'autres inhibiteurs de SUV39H2 comme OTS186935, qui a également montré une inhibition significative de la croissance tumorale dans des études précliniques . OTS193320 se distingue par sa combinaison avec la doxorubicine, ce qui entraîne une réduction plus prononcée de la viabilité des cellules cancéreuses par rapport à l'un ou l'autre agent seul . D'autres composés similaires comprennent les inhibiteurs de méthyltransférase spécifiques de DOT1L comme EPZ004777 et EPZ-5676, qui ciblent différentes méthyltransférases histones mais partagent un mécanisme d'action similaire en termes d'inhibition de la méthylation des histones et d'induction de la mort cellulaire .

Propriétés

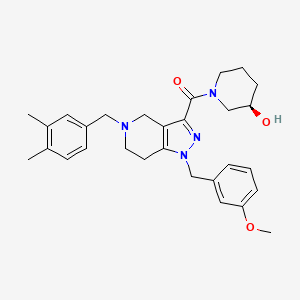

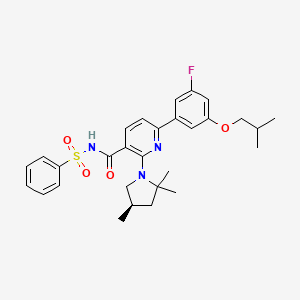

Formule moléculaire |

C28H30ClN5O4 |

|---|---|

Poids moléculaire |

536.0 g/mol |

Nom IUPAC |

4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3 |

Clé InChI |

LGYQCBXDHOTMJD-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)

![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)

![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)

![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)

![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)

![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)